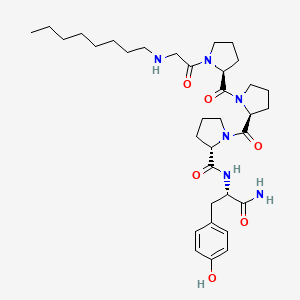![molecular formula C20H20ClN3OS B15166145 N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C20H20ClN3OS. This compound is known for its unique structure, which includes a quinazoline ring system substituted with a phenyl group and a chloro atom, as well as a butyl group attached to the acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The phenyl and chloro substituents are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate compound with butylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput reactors, and efficient purification techniques .
化学反応の分析
Types of Reactions
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a similar acetamide structure but with different substituents on the aromatic ring.
2-Chloro-N-phenylacetamide: Another related compound with a chloroacetamide moiety but lacking the quinazoline ring system.
2-Chloromethyl-2-phenylpropane: This compound has a similar phenyl group but with different functional groups attached.
Uniqueness
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is unique due to its combination of a quinazoline ring system with a sulfanyl group and an acetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C20H20ClN3OS |
|---|---|
分子量 |
385.9 g/mol |
IUPAC名 |
N-butyl-2-(6-chloro-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-3-11-22-18(25)13-26-20-16-12-15(21)9-10-17(16)23-19(24-20)14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,25) |
InChIキー |
OSKSOQKPKVLUKM-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
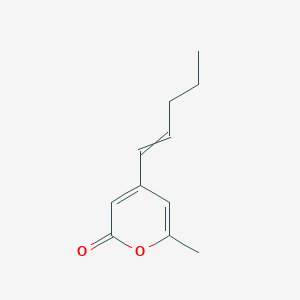
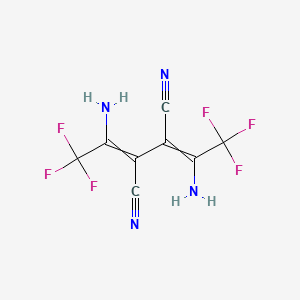
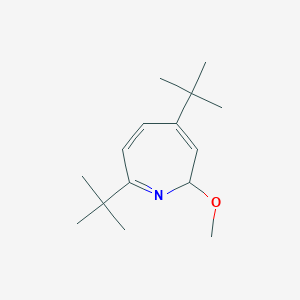

![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
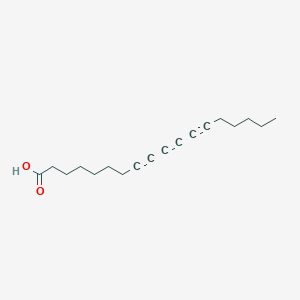
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
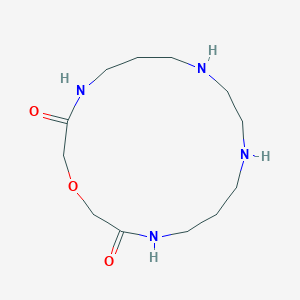
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)

